6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one
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Overview
Description
6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is a xanthene derivative. Xanthenes are a class of organic compounds known for their fluorescent properties and are widely used in dyes, lasers, and as pH indicators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one typically involves the condensation of appropriate phenolic and aromatic aldehyde precursors under acidic or basic conditions. The reaction may proceed through a Friedel-Crafts alkylation mechanism.
Industrial Production Methods
Industrial production methods for xanthenes often involve large-scale condensation reactions using catalysts to increase yield and efficiency. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones.
Reduction: Reduction reactions may lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are typical reagents.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted xanthenes and hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a fluorescent dye or pH indicator.
Biology: Employed in fluorescence microscopy and cell imaging.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The compound’s mechanism of action in biological systems often involves its interaction with cellular components, leading to fluorescence. The molecular targets may include nucleic acids and proteins, and the pathways involved could be related to cellular imaging and diagnostics.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent tracer.
Rhodamine: Known for its use in fluorescence microscopy.
Eosin: Used as a dye and in histology.
Uniqueness
6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one may offer unique properties such as specific fluorescence wavelengths or enhanced stability compared to similar compounds.
Properties
IUPAC Name |
6-hydroxy-9-(4-methoxy-2-methylphenyl)xanthen-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-12-9-15(24-2)5-8-16(12)21-17-6-3-13(22)10-19(17)25-20-11-14(23)4-7-18(20)21/h3-11,22H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQWKLCFUMLLGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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